molecular formula C4H5N3O B026345 6-Aminopyrazin-2-ol CAS No. 101257-36-7

6-Aminopyrazin-2-ol

Cat. No. B026345
M. Wt: 111.1 g/mol
InChI Key: JWYFWQDQLAEMAF-UHFFFAOYSA-N
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Description

6-Aminopyrazin-2-ol is a heterocyclic compound that has attracted interest due to its unique properties and potential applications in various fields of chemistry. Its structure comprises a pyrazin ring substituted with an amino group at the 6th position and a hydroxyl group at the 2nd position, which allows it to participate in a range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of 6-Aminopyrazin-2-ol derivatives involves complex organic reactions that aim to introduce specific functional groups into the pyrazin ring. One study reported the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one, highlighting the equilibrium between keto and hydroxyl tautomeric forms and their implications for hydrogen bonding in nucleic acids (J. Voegel, Ulrike von Krosigk, & S. Benner, 1993). Another approach to synthesizing pyrazin derivatives involves the displacement of a methylsulfinyl group from the pyridine ring, demonstrating the versatility in modifying the pyrazin structure to obtain various substituents (S. Teague, 2008).

Molecular Structure Analysis

The molecular structure of 6-Aminopyrazin-2-ol derivatives has been extensively studied to understand their chemical behavior and interactions. Research on the tautomeric equilibrium of these compounds provides insights into their stability and reactivity, which is crucial for their incorporation into larger molecular systems, such as oligonucleotides (J. Voegel & S. Benner, 1996).

Chemical Reactions and Properties

6-Aminopyrazin-2-ol and its derivatives participate in various chemical reactions, including hydrogen bonding interactions that are essential for molecular recognition processes. The synthesis and study of oligonucleotides containing non-standard base pairs with 6-Aminopyrazin-2-ol derivatives reveal their potential for creating expanded genetic alphabets and molecular recognition systems (J. Voegel & S. Benner, 1996).

Physical Properties Analysis

The physical properties of 6-Aminopyrazin-2-ol derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents on the pyrazin ring. These properties are critical for the compound's applications in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 6-Aminopyrazin-2-ol, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups attached to the pyrazin ring. Studies on the fluorescent properties of pyrazin derivatives highlight their potential as functional dye materials (K. Shirai et al., 1998).

Scientific Research Applications

Nucleic Acid Chemistry and Genetic Alphabet Expansion 6-Aminopyrazin-2-ol, also known as 6-Aminopyrazin-2(1H)-one, is primarily recognized for its novel applications in nucleic acid chemistry, specifically in expanding the genetic alphabet. This heterocyclic compound, when incorporated as a pyrimidine-base analog into an oligonucleotide chain, exhibits an unconventional hydrogen bond acceptor-donor-donor pattern. This unique pattern is instrumental in pairing with the corresponding donor-acceptor-acceptor purine analogs in oligonucleotides. The resultant base pair assumes a Watson-Crick geometry, joined by non-standard hydrogen bonding, which contributes significantly to the stability of the nucleic acid duplex. This characteristic is pivotal in expanding the genetic alphabet beyond the standard A, T, G, and C bases (Voegel & Benner, 1996), (von Krosigk & Benner, 2004).

Tautomeric Properties and Stability in Nucleic Acids The compound's tautomeric properties, particularly the equilibrium between keto and hydroxyl tautomeric forms, have been investigated to understand its hydrogen bonding behavior when incorporated as a pyrimidine base analog into oligonucleotides. 6-Aminopyrazin-2-one is expected to significantly favor the keto form under physiological conditions, offering a more stable configuration that could be recognized independently in duplex nucleic acids, a feature advantageous for genetic applications (Voegel, von Krosigk, & Benner, 1993).

Enzymology and Molecular Recognition Further research has delved into the molecular recognition properties of 6-aminopyrazin-2-ol, particularly when paired with 5-aza-7-deazaisoguanine, another non-standard base pair. Studies have shown that such pairs contribute to the stability of duplex structures and exhibit unique properties when interacting with enzymes like T4 RNA ligase and T7 RNA polymerase. These findings offer insight into the potential of 6-aminopyrazin-2-ol in developing advanced molecular-recognition systems based on an expanded genetic alphabet (Voegel & Benner, 1996).

Safety And Hazards

The safety information for 6-Aminopyrazin-2-ol includes several hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of 6-Aminopyrazin-2-ol and related compounds could involve further exploration of their potential therapeutic uses. For instance, 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Additionally, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 could be a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

properties

IUPAC Name

6-amino-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYFWQDQLAEMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrazin-2-ol

CAS RN

101257-36-7
Record name 6-aminopyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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